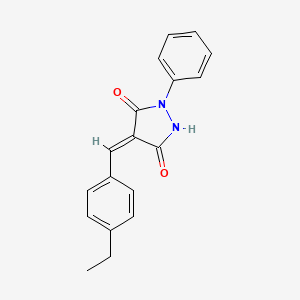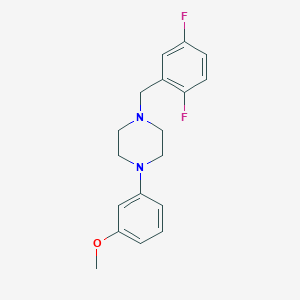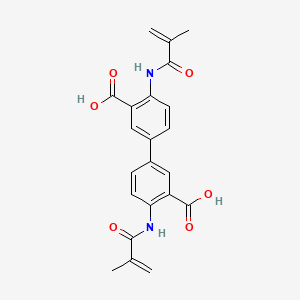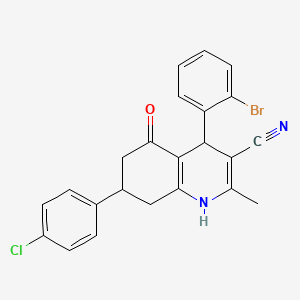
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as E-2-(4-morpholinyl)-N-(3-ethyl-2-propyl)-1-(quinolin-4-yl)ethanamide oxalate or E-2-(4-morpholino)-N-(3-ethyl-2-propyl)-1-(quinolin-4-yl)ethanamide oxalate.
Mécanisme D'action
The exact mechanism of action of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethyl-2-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the expression of COX-2 and PLA2. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-ethyl-2-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate in lab experiments is its broad range of potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the study of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Further studies are also needed to determine the optimal dosage and administration route for this compound in order to minimize its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(3-ethyl-2-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate involves the reaction of 3-ethyl-2-propyl-4-quinolone with 4-morpholinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal (DMA) to obtain the final product in the form of oxalate salt.
Applications De Recherche Scientifique
N-(3-ethyl-2-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(3-ethyl-2-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.C2H2O4/c1-3-7-17-15(4-2)20(16-8-5-6-9-18(16)21-17)22-19(24)14-23-10-12-25-13-11-23;3-1(4)2(5)6/h5-6,8-9H,3-4,7,10-14H2,1-2H3,(H,21,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKVJZSLXSMFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4982409.png)
![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)


![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)
![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)



![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)
